3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride
Overview
Description
3-(2-Chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is known for its unique structure and reactivity, making it a valuable substance in various fields.
Mechanism of Action
Target of Action
Compounds with similar structures have shown diverse biological activities, such as cxcr3 antagonism, hle inhibition, mexab-oprm specific efflux pump inhibition, potent 5-ht6 antagonists, and acetylcholinesterase inhibition .
Mode of Action
It’s known that the compound can undergo metal-free c-3 chalcogenation to synthesize diversely orchestrated 3-ars/arse derivatives . This reaction proceeds under mild conditions and can be executed in gram scale .
Biochemical Pathways
Compounds with similar structures have been found to impact a variety of biochemical pathways related to their biological activities .
Result of Action
Compounds with similar structures have shown antibacterial activity . In particular, some derivatives have shown good activity against standard strains of Gram-Positive and Gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a chloroethyl-substituted pyridine derivative with a hydroxyl group in the presence of a strong acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield. Purification steps such as recrystallization or chromatography may be employed to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: : The compound can be reduced to remove the chlorine atom, resulting in a different functional group.
Substitution: : The chlorine atom can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: : Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) are employed under various conditions.
Major Products Formed
Oxidation: : Formation of ketones or carboxylic acids.
Reduction: : Formation of compounds with reduced chlorine content.
Substitution: : Formation of compounds with different substituents replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is used to study enzyme mechanisms and metabolic pathways. It can act as a probe to understand the interaction of enzymes with various substrates.
Medicine
In the medical field, this compound has potential applications in drug development. Its derivatives may be explored for therapeutic uses, such as in the treatment of diseases.
Industry
In industry, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings and adhesives.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloroethyl)phenol: : A phenolic compound with a similar chloroethyl group.
2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one: : A related pyrimidinone derivative without the chloroethyl group.
Uniqueness
3-(2-Chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
3-(2-chloroethyl)-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2.ClH/c1-7-8(4-5-12)11(16)14-6-2-3-9(15)10(14)13-7;/h2-3,6,15H,4-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFCSZRUSXKSHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=C(C2=N1)O)CCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201335846 | |
Record name | 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-(2-chloroethyl)-9-hydroxy-2-methyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201335846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849727-62-4 | |
Record name | 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-(2-chloroethyl)-9-hydroxy-2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849727-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Chloroethyl)-9-hydroxy-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849727624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-(2-chloroethyl)-9-hydroxy-2-methyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201335846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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